molecular formula C21H26N2O2 B067225 (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester CAS No. 183742-32-7

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Numéro de catalogue: B067225
Numéro CAS: 183742-32-7
Poids moléculaire: 338.4 g/mol
Clé InChI: JCQKPXHKGNJTQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • AQ-13 base libre est un candidat médicament en développement pour le traitement des infections à Plasmodium falciparum.
  • Sa structure chimique ressemble à celle de la chloroquine, une 4-aminoquinoléine, mais avec une chaîne latérale diaminoalcane plus courte.
  • Notamment, AQ-13 présente une activité contre le P. falciparum résistant à la chloroquine.
  • Méthodes De Préparation

  • Analyse Des Réactions Chimiques

    • Les types de réactions subies par AQ-13 ne sont pas explicitement documentés.
    • Les réactifs et les conditions courants utilisés dans ces réactions sont actuellement inconnus.
    • Les principaux produits formés à partir des réactions d'AQ-13 n'ont pas été largement étudiés.
  • Applications de la recherche scientifique

    • Les applications d'AQ-13 s'étendent à divers domaines scientifiques :

        Chimie : Des informations limitées existent concernant ses applications chimiques.

        Biologie : La recherche peut explorer ses effets sur les processus cellulaires.

        Médecine : Le potentiel d'AQ-13 en tant qu'agent antimalarique est d'un intérêt majeur.

        Industrie : Les applications industrielles restent non divulguées.

  • Mécanisme d'action

    • Le mécanisme précis par lequel AQ-13 exerce ses effets n'est pas entièrement élucidé.
    • Les cibles moléculaires et les voies impliquées nécessitent des recherches supplémentaires.
  • Applications De Recherche Scientifique

    Pharmaceutical Intermediate

    DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

    Neuropharmacology

    Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

    Case Study 1: Antidepressant Activity

    A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

    CompoundDose (mg/kg)Behavioral Score Reduction (%)
    DBPAME Derivative A1045
    DBPAME Derivative B2060

    Case Study 2: Anxiolytic Effects

    Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

    TreatmentTime in Open Arms (seconds)Control Group (seconds)
    DBPAME Treatment3010

    Drug Formulation Potential

    DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

    Mécanisme D'action

    • The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.
    • Molecular targets and pathways involved require further investigation.
  • Comparaison Avec Des Composés Similaires

    • L'unicité d'AQ-13 réside dans sa chaîne latérale modifiée par rapport à la chloroquine.
    • Les composés similaires comprennent la chloroquine, la quinine et d'autres 4-aminoquinoléines.

    Activité Biologique

    (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Synthesis

    The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

    Pharmacological Properties

    Research indicates that this compound exhibits a range of pharmacological activities:

    • Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.
    • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .
    • Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .
    • Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

    Case Studies and Research Findings

    Several studies have documented the biological effects of this compound:

    Table 1: Summary of Biological Activities

    Study ReferenceBiological ActivityCell Line/ModelIC50 Values
    CytotoxicityHT-29 (Colorectal)12 µM
    AntimalarialP. falciparum0.5 µM
    Kinase InhibitionVarious Cancer Cells< 100 nM

    Case Study 1: Anticancer Activity

    In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

    Case Study 2: Antimalarial Effects

    Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

    Propriétés

    IUPAC Name

    methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCQKPXHKGNJTQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60627676
    Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    183742-32-7
    Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    The piperazineacetic acid compound of formula (XXIV) employed in the synthesis above and many others in this application was synthesized as follows: Twelve milliliters (50 mmol) of N,N′-dibenzylethylene-diamine, 14 mL (100 mmol) of Et3N and 250 mL toluene were combined at 0° C., and 7 mL (50 mmol) of methyl 4-bromocrotonate (7 mL, 50 mmol) was added. The reaction was slowly warmed to room temperature, stirred for 24 hours, filtered, concentrated in vacuo to a residue and treated with 10% aqueous HCl (300 mL). The mixture was filtered again and the filtrate washed with ethyl acetate (2×100 mL). The filtrate was made basic with K2CO3 and extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give 13.7 g of methyl 1,4-dibenzylpiperazine-2-acetate. 1H NMR (CDCl3) δ 2.28-2.50 (m,4), 2.5-2.75 (m,4), 3.1 (bs, 1), 3.42 (d,2), 3.52 (d,1), 3.6 (s,3), 3.75 (d,1), 7.15-7.35 (m,1).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ( XXIV )
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    50 mmol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    14 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    7 mL
    Type
    reactant
    Reaction Step Four
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    In toluene (250 ml), N,N′-dibenzylethylenediamine (12 ml) and triethylamine (12 ml) were dissolved, followed by the dropwise addition of methyl 3-bromocrotonate (7.0 ml) under ice cooling. The resulting mixture was stirred at room temperature for 24 hours. After the addition of triethylamine (2.0 ml), the resulting mixture was stirred at room temperature for 71 hours. The insoluble matter was filtered off and the filtrate was distilled under reduced pressure. The residue was added with 10% hydrochloric acid (300 ml) and crystals so precipitated were removed by filtration. Ethyl acetate was added to the filtrate. Potassium carbonate was added to the water layer so separated to make it alkaline. Ethyl acetate was added to the resulting mixture. The organic layer so separated was washed with saturated aqueous NaCl solution and dried over anhydrous potassium carbonate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane ethyl acetate=4:1), whereby the title compound (10.7 g, 62%) was obtained.
    Quantity
    7 mL
    Type
    reactant
    Reaction Step One
    Quantity
    12 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    12 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    2 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    Methyl 4-bromocrotonate (Aldrich, 5.53 mL, 40 mmol) was added dropwise with stirring to an ice-cooled solution of triethylamine (11.15 mL, 80 mmol) and N,N′-dibenzylethylenediamine (Aldrich, 9.67 mL, 40 mmol) in toluene (200 mL). The solution was stirred with ice cooling for 1 hour, then allowed to warm gradually to room temperature and stirred 25 hours longer. The mixture was filtered through a pad of diatomaceous earth with an ethyl acetate (20 mL) rinse. The filtrate was concentrated to an oil, which was mixed with 10% aqueous HCl (240 mL). After 5 minutes, the mixture was filtered and the cake was rinsed with water (2×10 mL). The filtrate was washed with ethyl acetate (2×80 mL) and the aqueous phase was made basic (pH˜9-10) by portionwise addition of solid K2CO3 (26 g), then 25% aqueous NaOH (10 mL). The turbid mixture was extracted with ethyl acetate (3×120 mL) and the combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound as an oil (9.78 g): 1H NMR (300 MHz, CDCl3) δ ppm 2.30-2.47 (m, 4H), 2.49-2.73 (m, 4H), 3.06-3.18 (m, 1H), 3.43 (d, J=13.2 Hz, 2H), 3.53 (d, J=13.2 Hz, 1H), 3.60 (s, 3H), 3.76 (d, J=13.6 Hz, 1H), 7.14-7.36 (m, 10H); MS (DCI) m/z 339 (M+H)+.
    Quantity
    5.53 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    11.15 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    9.67 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Three

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.